9-Dihydrotaxol - 148584-53-6

9-Dihydrotaxol

Catalog Number: EVT-1203108
CAS Number: 148584-53-6
Molecular Formula: C47H53NO14
Molecular Weight: 855.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

9-Dihydrotaxol is synthesized from baccatin III, a precursor found in the bark of the Pacific yew tree (Taxus brevifolia). It belongs to the class of taxanes, which are known for their ability to stabilize microtubules and inhibit cell division, making them effective in cancer treatment. The compound is classified as a taxane analog, specifically a derivative of paclitaxel, which has been modified to enhance its pharmacological properties.

Synthesis Analysis

The synthesis of 9-dihydrotaxol involves several key steps, primarily focusing on the modification of baccatin III. One notable method is a novel deacylation reaction, which allows for the conversion of baccatin III into 9-dihydrotaxol. This synthesis process typically includes:

  • Starting Material: Baccatin III
  • Key Reaction: Deacylation
  • Conditions: The reaction may require specific solvents and temperature controls to optimize yield and purity.
  • Yield: The synthesis has shown promising yields, indicating its feasibility for further development.

Research indicates that modifications at the C-3' position can lead to various analogs with differing biological activities, emphasizing the importance of structural variations in enhancing efficacy against cancer cells .

Molecular Structure Analysis

The molecular structure of 9-dihydrotaxol is characterized by its complex arrangement of rings and functional groups typical of taxanes. Key features include:

  • Core Structure: The taxane skeleton consists of a fused bicyclic ring system.
  • Functional Groups: The presence of hydroxyl groups and other substituents at specific positions (notably at C-9) contributes to its biological activity.
  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight: Approximately 253.31 g/mol

The stereochemistry around the C-9 position plays a crucial role in its interaction with tubulin, influencing its ability to inhibit cell division .

Chemical Reactions Analysis

9-Dihydrotaxol participates in various chemical reactions that can modify its structure and enhance its activity. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups can enhance solubility and biological activity.
  • Acylation: Modifications at the C-3' position through acylation can lead to derivatives with improved pharmacological profiles.
  • Deacylation: This reaction is pivotal in synthesizing 9-dihydrotaxol from baccatin III.

These reactions are essential for developing analogs that exhibit increased potency against cancer cells .

Mechanism of Action

The mechanism of action of 9-dihydrotaxol primarily involves its interaction with microtubules. It binds to the β-subunit of tubulin, leading to:

  • Microtubule Stabilization: Unlike other chemotherapeutic agents that destabilize microtubules, 9-dihydrotaxol stabilizes them, preventing depolymerization.
  • Inhibition of Cell Division: By stabilizing microtubules, it effectively halts mitosis in cancer cells, leading to apoptosis.
  • Enhanced Activity: Studies have shown that modifications at specific positions can increase binding affinity and efficacy against various cancer cell lines .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-dihydrotaxol are crucial for understanding its behavior in biological systems:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 160–165°C.
  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.

These properties influence its formulation as a pharmaceutical agent .

Applications

The applications of 9-dihydrotaxol are primarily focused on oncology:

  • Antitumor Activity: Its ability to inhibit cell division makes it a candidate for cancer treatment, particularly in drug-resistant tumors.
  • Development of Analogs: Ongoing research aims to develop more effective derivatives with improved solubility and bioavailability.
  • Research Tool: It serves as a valuable compound for studying microtubule dynamics and cellular processes related to cancer biology.
Introduction to 9-Dihydrotaxol

9-Dihydrotaxol is a biologically active taxane diterpenoid closely related to the widely used anticancer drug paclitaxel (Taxol®). This semisynthetic derivative, generated via selective reduction of paclitaxel's C-9 carbonyl group, retains significant pharmacological interest due to its simplified structure while maintaining anticancer properties. Unlike paclitaxel, which occurs naturally in Taxus species, 9-dihydrotaxol is primarily obtained through chemical modification of natural precursors, serving as a key intermediate for further structure-activity relationship (SAR) studies and analog development aimed at improving therapeutic profiles and overcoming limitations of parent compounds [1] [3].

Discovery and Natural Occurrence in Taxus Species

9-Dihydrotaxol (specifically the 9(R)-dihydro stereoisomer) was first synthesized in the early 1990s as part of systematic efforts to explore taxane structural modifications. While not a naturally abundant compound, its precursor, paclitaxel, is isolated from the bark and needles of various Taxus species (yew trees), notably Taxus brevifolia (Pacific yew) and Taxus baccata (European yew) [8] [10]. Paclitaxel itself occurs in very low concentrations (typically 0.01-0.02% dry weight in T. brevifolia bark), necessitating complex extraction and purification processes. The structural complexity of paclitaxel initially hampered large-scale production, driving interest in semisynthetic routes from more abundant taxane precursors like 10-deacetylbaccatin III found in renewable yew needles [3] [10]. 9-Dihydrotaxol emerged from these semisynthetic explorations, specifically via the controlled reduction of paclitaxel or suitable advanced intermediates. Its generation demonstrated that modification at the C-9 position could yield derivatives retaining potent biological activity, thereby expanding the scope of taxane-based drug discovery beyond naturally occurring structures [1] [4].

Structural Relationship to Paclitaxel and Taxane Derivatives

The core structure of 9-dihydrotaxol is the tetracyclic taxane diterpenoid skeleton, characteristic of all taxanes. Its defining structural feature compared to paclitaxel is the reduction of the C-9 carbonyl group (C=O) to a hydroxyl group (C-9 OH), resulting in a secondary alcohol configuration. This modification occurs on the B-ring of the taxane core. Crucially, 9-dihydrotaxol retains the other functional groups critical for paclitaxel's microtubule-stabilizing activity:

  • The Oxetane (D-Ring): This strained 4-membered oxygen-containing ring is essential for bioactivity and conformational rigidity [3] [9].
  • The C-13 Side Chain: The N-benzoylphenylisoserine side chain is indispensable for potent antimitotic activity and tubulin binding [1] [3] [9].
  • The C-4(20) Exocyclic Methylenecarbonyl: This functional group contributes to the molecule's overall conformation [9].
  • The Ester Groups: The C-2 benzoate and C-4 acetate (or related acyl groups) significantly influence potency and solubility [3] [9].

Table 1: Key Structural Differences Between Paclitaxel and 9-Dihydrotaxol

Structural FeaturePaclitaxel (Taxol®)9-DihydrotaxolBiological Consequence
C-9 Functional GroupKetone (C=O)Secondary Alcohol (CH-OH)Alters electronic properties & hydrogen bonding potential; impacts metabolic susceptibility
C-10 GroupAcetate (OCOCH₃)Acetate (OCOCH₃) or Hydroxyl (OH)Depends on precursor/reduction method; influences activity/solubility
Oxetane Ring (D-Ring)PresentPresentEssential for potent microtubule stabilization and bioactivity
C-13 Side ChainN-BenzoylphenylisoserineN-BenzoylphenylisoserineEssential for potent tubulin binding and antimitotic activity
C-2 PositionBenzoateBenzoateContributes significantly to tubulin binding affinity
C-4 PositionAcetateAcetateInfluences potency and solubility

Conformational studies (including X-ray crystallography of related taxanes) suggest that reduction at C-9 may subtly influence the overall three-dimensional shape of the molecule and its hydrogen-bonding network compared to paclitaxel [9]. This structural change forms the basis for exploring how modifications at C-9 impact biological activity and physicochemical properties relative to the parent compound. 9-Dihydrotaxol serves as a direct precursor for synthesizing analogs modified specifically at the C-3' position on the side chain, leveraging the reactivity of the C-9 hydroxyl group for protection/deprotection strategies during synthesis [1] [4].

Pharmacological Significance in Oncology

9-Dihydrotaxol emerged as a critical compound in oncology research primarily due to its retention of significant antitumor activity despite the simplification at C-9. Initial biological evaluations revealed that:

  • In Vitro Cytotoxicity: 9-Dihydrotaxol exhibits potent cytotoxicity against various human cancer cell lines, confirming that the C-9 carbonyl is not an absolute requirement for activity. Its potency, while often slightly lower than paclitaxel in some models, remains substantial and clinically relevant [1].
  • In Vivo Efficacy: Studies demonstrated that 9-dihydrotaxol possesses significant in vivo antitumor activity in mouse models. Crucially, research identified that specific analogs derived from 9-dihydrotaxol, particularly those modified at the C-3' phenyl position of the side chain, could exhibit activity equal to or even greater than paclitaxel itself in both in vitro and in vivo settings [1]. This finding was pivotal, proving that strategic modifications based on the 9-dihydrotaxol scaffold could lead to improved compounds.
  • Foundation for SAR Studies: The "promising antitumor activity" of 9(R)-dihydrotaxol specifically encouraged detailed exploration of the structure-activity relationships (SAR) within the taxane family [1]. It highlighted that while the C-13 side chain is essential, the specific substitution pattern on the 3'-phenyl ring of this side chain (previously thought to be optimal only in its natural S-N-benzoyl form) offered room for modification. Research using 9-dihydrotaxol as a platform demonstrated that the 3'-phenyl ring could be altered or even replaced without abolishing activity, leading to the discovery of novel analogs with potentially advantageous properties (e.g., improved solubility, reduced susceptibility to resistance mechanisms like P-glycoprotein efflux) [1].
  • Mechanism of Action: Like paclitaxel, 9-dihydrotaxol and its active analogs exert their anticancer effect primarily by promoting tubulin polymerization and stabilizing microtubules. This stabilization prevents the dynamic disassembly necessary for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells [1] [3]. Retention of this mechanism confirms the core pharmacophore remains intact despite the C-9 modification.

Table 2: Key Pharmacological Findings from 9-Dihydrotaxol Research

FindingSignificanceReference Context
9-Dihydrotaxol exhibits significant in vitro cytotoxicityDemonstrated that the C-9 ketone is not essential for antitumor activity, enabling exploration of C-9 modified analogs. [1]
9-Dihydrotaxol shows in vivo antitumor efficacyConfirmed therapeutic potential beyond cell cultures, validating the scaffold for further development. [1]
C-3' modified analogs of 9-dihydrotaxol can surpass paclitaxel's activityRevolutionized SAR understanding; proved the 3'-phenyl ring is modifiable, leading to novel, potentially superior taxanes. [1]
Retention of tubulin polymerization/microtubule stabilization mechanismEnsures derivatives act via the validated Taxol mechanism, targeting a fundamental process in cancer cell proliferation. [1] [3]
Utility as a synthetic intermediate for C-3' side chain modificationsProvided a practical route for generating diverse taxane libraries focused on optimizing side chain interactions with tubulin. [1] [4]

Properties

CAS Number

148584-53-6

Product Name

9-Dihydrotaxol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H53NO14

Molecular Weight

855.9 g/mol

InChI

InChI=1S/C47H53NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-40,51-53,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,39-,40-,45+,46-,47+/m0/s1

InChI Key

RIYRAFARMCGSSW-UWNPAEFKSA-N

SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C

Synonyms

9(R)-dihydrotaxol
9-dihydro-taxol
9-dihydrotaxol

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.